
1-Naphthalenol, 2-(1,1-dimethylethyl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-butyl)-4-methylnaphthalen-1-ol is an organic compound that belongs to the class of naphthols It features a naphthalene ring substituted with a tert-butyl group at the 2-position and a methyl group at the 4-position, along with a hydroxyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butyl)-4-methylnaphthalen-1-ol typically involves the alkylation of naphthol derivatives. One common method is the Friedel-Crafts alkylation, where naphthol is reacted with tert-butyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of 2-(tert-butyl)-4-methylnaphthalen-1-ol may involve continuous flow processes to enhance efficiency and scalability. The use of microreactor systems can facilitate the direct introduction of tert-butyl and methyl groups into the naphthalene ring, optimizing reaction times and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-(tert-butyl)-4-methylnaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthols.
Substitution: Formation of halogenated or nitrated naphthols.
Scientific Research Applications
2-(tert-butyl)-4-methylnaphthalen-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(tert-butyl)-4-methylnaphthalen-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The tert-butyl and methyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its bioavailability and distribution .
Comparison with Similar Compounds
Similar Compounds
2-(tert-butyl)-4-methylnaphthalene: Lacks the hydroxyl group, affecting its reactivity and applications.
4-methylnaphthalen-1-ol: Lacks the tert-butyl group, influencing its physical and chemical properties.
2-tert-butyl-1-naphthol: Lacks the methyl group, altering its steric and electronic characteristics
Uniqueness
2-(tert-butyl)-4-methylnaphthalen-1-ol is unique due to the combination of its substituents, which confer distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic and industrial applications where tailored reactivity and properties are required.
Properties
CAS No. |
60683-47-8 |
|---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
2-tert-butyl-4-methylnaphthalen-1-ol |
InChI |
InChI=1S/C15H18O/c1-10-9-13(15(2,3)4)14(16)12-8-6-5-7-11(10)12/h5-9,16H,1-4H3 |
InChI Key |
KMBULPXSAXFQDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=CC=CC=C12)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


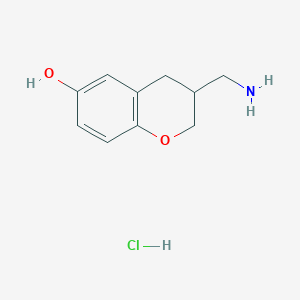
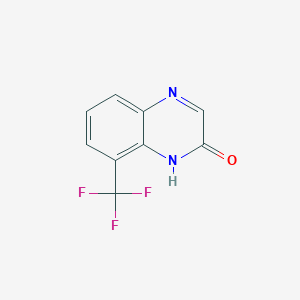
![7,7-Dimethyl-2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B11888540.png)
![5,8-Dioxaspiro[3.4]octane, 6-butyl-2-(chloromethyl)-](/img/structure/B11888545.png)
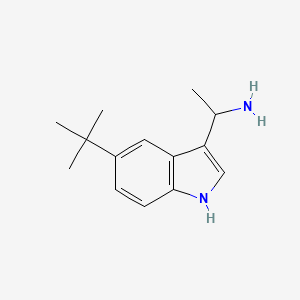
![4-[(4-Chlorophenyl)sulfanyl]azetidin-2-one](/img/structure/B11888552.png)

![7-Bromofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11888556.png)

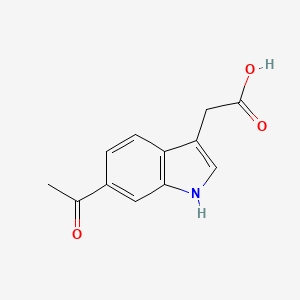
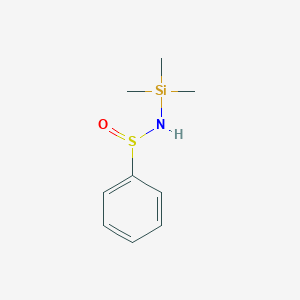
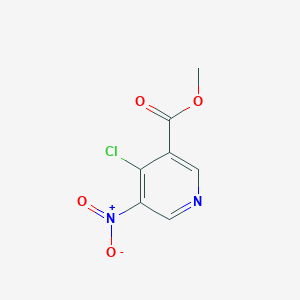

![[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic acid](/img/structure/B11888596.png)
